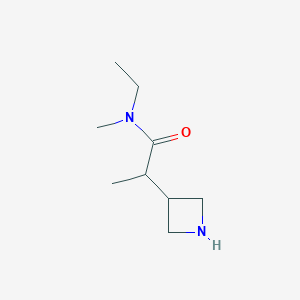
2-(Azetidin-3-yl)-N-ethyl-N-methylpropanamide
概要
説明
2-(Azetidin-3-yl)-N-ethyl-N-methylpropanamide is a heterocyclic compound containing an azetidine ring. Azetidines are four-membered saturated heterocycles with one nitrogen atom, known for their diverse biological activities and applications in medicinal chemistry .
準備方法
The synthesis of 2-(Azetidin-3-yl)-N-ethyl-N-methylpropanamide can be achieved through various methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . . Industrial production methods often involve optimizing these synthetic routes for scalability and cost-effectiveness.
化学反応の分析
2-(Azetidin-3-yl)-N-ethyl-N-methylpropanamide undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Aza-Michael Addition: This reaction involves the addition of NH-heterocycles to yield functionalized azetidines.
科学的研究の応用
2-(Azetidin-3-yl)-N-ethyl-N-methylpropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds.
Biology: The compound exhibits biological activities, including cytotoxic and antibacterial properties.
Medicine: Azetidine derivatives are explored for their potential as pharmacophores in drug development.
作用機序
The mechanism of action of 2-(Azetidin-3-yl)-N-ethyl-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with biological macromolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
2-(Azetidin-3-yl)-N-ethyl-N-methylpropanamide can be compared with other similar compounds, such as:
Pyrrolidine: A five-membered ring with one nitrogen atom.
Piperidine: A six-membered ring with one nitrogen atom.
Morpholine: A six-membered ring with one nitrogen and one oxygen atom.
These compounds share structural similarities but differ in their ring size and heteroatom composition, leading to unique chemical and biological properties.
生物活性
2-(Azetidin-3-yl)-N-ethyl-N-methylpropanamide is a compound of interest in medicinal chemistry due to its unique structural features, which include an azetidine ring and an amide functional group. This compound has been explored for its potential biological activities, including interactions with various biological targets that may lead to therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C7H14N2O, with a molecular weight of approximately 158.20 g/mol. The compound features an azetidine ring, a four-membered saturated heterocycle containing one nitrogen atom, which is known to influence its biological activity.
Biological Activity Overview
Research into the biological activity of this compound suggests potential interactions with receptors involved in neurotransmission and cellular signaling pathways. Preliminary studies indicate that compounds with similar structures may exhibit significant binding affinities to various biological targets.
Potential Therapeutic Applications
- Antiviral Activity : Compounds containing azetidine rings have shown antiviral properties against several viruses, including coronaviruses and influenza strains. For instance, related azetidinone derivatives have demonstrated moderate inhibitory activity against human coronavirus (EC50 = 45 µM) and influenza A virus (EC50 = 12 µM) .
- Anticancer Properties : Similar azetidine-based compounds have been evaluated for their antiproliferative effects against various cancer cell lines. For example, certain azetidinone derivatives exhibited IC50 values in the nanomolar range against breast cancer cell lines .
- Neurotransmitter Modulation : Given its structural characteristics, there is a hypothesis that this compound may modulate neurotransmitter systems, potentially impacting conditions such as depression or anxiety.
Study on Antiviral Activity
In a study examining the antiviral properties of azetidinone derivatives, it was found that certain compounds could significantly inhibit viral replication in vitro. The findings suggested that modifications in the azetidine structure could enhance antiviral efficacy .
Anticancer Evaluation
Research evaluating the antiproliferative effects of azetidine derivatives on cancer cell lines demonstrated promising results. For instance, a related compound showed significant inhibition of cell proliferation in MCF-7 breast cancer cells at low concentrations (IC50 = 1.05 µM) .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities and structural features of compounds related to this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(Azetidin-3-yloxy)-N-methylpropanamide | Contains an azetidine ring | Moderate antiviral activity |
| N-(azetidin-3-yl)-N-methylpropanamide | Lacks the methoxy group | Potential anticancer properties |
| 2-(Azetidin-3-yloxy)-N-ethyl-N-methylpropanamide | Variation in alkyl substituent | Neurotransmitter modulation potential |
| N-(oxetan-3-yl)propionamide | Oxetane ring instead of azetidine | Different reactivity profile |
特性
IUPAC Name |
2-(azetidin-3-yl)-N-ethyl-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-4-11(3)9(12)7(2)8-5-10-6-8/h7-8,10H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKZNEXNSRBMJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C(C)C1CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















